N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine is a chemical compound that features a dichlorophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol, methanol, or acetonitrile and may require specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
2,5-Dichlorobenzaldehyde: Shares the dichlorophenyl group but lacks the triazole ring.
Imidazole Derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine is unique due to the combination of the dichlorophenyl group and the triazole ring, which imparts specific chemical and biological properties
Properties
CAS No. |
927409-95-8 |
---|---|
Molecular Formula |
C10H8Cl2N4O |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
N-[1-(2,5-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(12)8(3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2 |
InChI Key |
FBFFORJWKBSIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)CN2C=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.